molecular formula C7H8ClNO3S B13882197 5-Ethoxypyridine-2-sulfonyl chloride

5-Ethoxypyridine-2-sulfonyl chloride

Cat. No.: B13882197
M. Wt: 221.66 g/mol
InChI Key: IDSZTWJKOKSWCD-UHFFFAOYSA-N
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Description

5-Ethoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, featuring an ethoxy group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxypyridine-2-sulfonyl chloride typically involves the reaction of 5-ethoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position. The general reaction scheme is as follows:

5-Ethoxypyridine+Chlorosulfonic Acid5-Ethoxypyridine-2-sulfonyl chloride+HCl\text{5-Ethoxypyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 5-Ethoxypyridine+Chlorosulfonic Acid→5-Ethoxypyridine-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

Scientific Research Applications

5-Ethoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethoxypyridine-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the synthesis of sulfonamide derivatives, the sulfonyl chloride group reacts with amines to form a stable sulfonamide bond .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxypyridine-2-sulfonyl chloride
  • 5-Chloropyridine-2-sulfonyl chloride
  • 5-Bromopyridine-2-sulfonyl chloride

Comparison

5-Ethoxypyridine-2-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The ethoxy group can also affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. This uniqueness makes this compound a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

5-ethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-2-12-6-3-4-7(9-5-6)13(8,10)11/h3-5H,2H2,1H3

InChI Key

IDSZTWJKOKSWCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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